molecular formula C9H11F3N2O2S B1382729 tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate CAS No. 1180526-71-9

tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate

Cat. No.: B1382729
CAS No.: 1180526-71-9
M. Wt: 268.26 g/mol
InChI Key: YEMSBEFNJLAEFQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate ( 1180526-71-9) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a widely used strategy in organic synthesis to protect amine functionalities, enhance membrane permeability, and improve the metabolic stability of peptide-based drug candidates . The core structure contains a thiazole heterocycle, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The presence of a trifluoromethyl group on the thiazole ring can significantly influence the molecule's electronegativity, metabolic stability, and its ability to engage in specific binding interactions with biological targets . As such, this reagent serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential anticancer agents and other bioactive compounds where the thiazole moiety is a key pharmacophore . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-17-6(13-5)9(10,11)12/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMSBEFNJLAEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step sequence:

  • Formation of the thiazole ring bearing the trifluoromethyl substituent.
  • Introduction of the amino group at the 4-position.
  • Protection of the amino group by reaction with di-tert-butyl dicarbonate to yield the Boc-protected carbamate.

This general approach is supported by the synthesis of related thiazolyl carbamates, where the amino-thiazole intermediate is treated with di-tert-butyl dicarbonate under mild conditions to afford the Boc-protected product.

Detailed Synthetic Procedure Example

A representative preparation method based on analogous thiazole carbamate syntheses is as follows:

Step Reagents & Conditions Description Yield / Notes
1. Thiazole formation Reaction of α-bromo ketone with thiourea derivative The α-bromo ketone bearing the trifluoromethyl group is reacted with thiourea to form the 2-(trifluoromethyl)thiazol-4-amine intermediate High yield; typically 80-90%
2. Boc protection Treatment of the amino-thiazole intermediate with di-tert-butyl dicarbonate (Boc2O) in presence of a base (e.g., triethylamine) The amino group is selectively protected to form tert-butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate Moderate to good yield (~55-75%)
3. Purification Silica gel chromatography or recrystallization To isolate pure product Purity >95%

This method aligns with procedures reported for similar thiazolyl carbamates, where di-tert-butyl dicarbonate is a standard reagent for Boc protection.

Alternative Approaches and Optimization

  • Use of lithium bis(trimethylsilyl)amide (LHMDS) : For deprotonation and subsequent functionalization of thiazolyl carbamates, LHMDS at low temperature (-78°C) has been employed to enable further sulfonylation or arylation reactions on the thiazole ring.
  • Sulfur dioxide insertion and subsequent transformations : In some cases, Grignard reagents derived from tert-butyl thiazol-4-ylcarbamate have been reacted with sulfur dioxide to introduce sulfonamide functionalities, showing the versatility of the Boc-protected thiazolyl intermediates.
  • Microwave-assisted synthesis : Microwave irradiation has been used to accelerate condensation reactions in related heterocyclic systems, potentially applicable to the synthesis of Boc-protected trifluoromethylthiazoles.

Reaction Conditions and Parameters

Parameter Typical Range Impact on Reaction
Solvent Dichloromethane, THF, or ethyl acetate Solvent polarity affects solubility and reaction rate; THF common for Boc protection
Temperature 0°C to room temperature Boc protection typically performed at 0°C to avoid side reactions
Base Triethylamine or DIPEA Neutralizes acid formed during Boc protection, improving yield
Reaction Time 1-4 hours Sufficient for complete Boc protection
Purification Silica gel chromatography, recrystallization Ensures removal of impurities and unreacted starting materials

Representative Experimental Data from Literature

Compound Starting Material Reagents Yield (%) Notes
This compound 2-(trifluoromethyl)thiazol-4-amine Di-tert-butyl dicarbonate, triethylamine, DCM 55-75% Purified by silica gel chromatography; characterized by NMR and HR-MS
tert-Butyl thiazol-4-ylcarbamate (without CF3) Thiazol-4-amine Di-tert-butyl dicarbonate, base 58% Used as intermediate for further functionalization

Summary of Key Research Findings

  • The Boc protection of 2-(trifluoromethyl)thiazol-4-amine is efficiently achieved using di-tert-butyl dicarbonate under mild basic conditions, yielding the desired tert-butyl carbamate in moderate to good yields.
  • The trifluoromethyl group is introduced early in the synthesis, often via α-bromo ketone intermediates or direct trifluoromethylation methods, ensuring stability during subsequent transformations.
  • Reaction conditions such as temperature control, choice of base, and solvent are critical to maximize yield and purity.
  • Purification typically involves chromatographic techniques to remove side products and unreacted reagents.
  • Advanced methods including LHMDS-mediated functionalization and sulfur dioxide insertion expand the utility of Boc-protected thiazolyl intermediates for further derivatization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Biology

  • Biological Activity : Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anticancer properties. The trifluoromethyl group enhances its lipophilicity, improving membrane permeability and bioavailability . Studies have shown that thiazole derivatives can inhibit various enzymes linked to disease pathways, suggesting potential therapeutic applications.

Medicine

  • Pharmaceutical Development : Ongoing research explores its potential as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including cancer and infections .

Industry

  • Material Development : The compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for industrial applications where specific chemical transformations are required.

Case Studies

Numerous studies have investigated the applications of thiazole derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that thiazole derivatives could inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .
  • Antimicrobial Properties : Research has shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, indicating their potential as therapeutic agents.
  • Drug Resistance Reversal : Certain thiazole derivatives have been explored for their ability to reverse drug resistance in cancer treatments by increasing intracellular drug concentrations .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate are differentiated by substituents on the thiazole ring, synthetic routes, and applications. Below is a systematic comparison:

Structural Analogs
Compound Name Substituents (Thiazole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
tert-Butyl (4-methylthiazol-2-yl)carbamate 2-Carbamate, 4-methyl C₉H₁₄N₂O₂S 214.28 Used in CDK9 inhibitor synthesis; lower lipophilicity compared to CF₃ analogs
tert-Butyl (4-cyanothiazol-2-yl)methylcarbamate 2-Methylcarbamate, 4-cyano C₁₀H₁₃N₃O₂S 247.30 Nitrile group enhances electrophilicity; intermediate in largazole analogs
tert-Butyl (5-bromo-4-fluorobenzo[d]thiazol-2-yl)carbamate Benzo[d]thiazole core, 5-Br, 4-F C₁₂H₁₁BrFN₂O₂S 361.25 Bromo/fluoro substituents enable cross-coupling reactions
tert-Butyl ((3-cyano-4-fluorophenyl)sulfonyl)(thiazol-4-yl)carbamate 4-Carbamate, sulfonyl-phenyl C₁₅H₁₄FN₃O₄S₂ 399.42 Sulfonyl group improves binding affinity in enzyme inhibitors

Key Observations :

  • Trifluoromethyl vs. Methyl : The CF₃ group in the target compound increases electronegativity and metabolic stability compared to methyl analogs, making it more resistant to oxidative degradation .
  • Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., CAS 942473-89-4) exhibit broader π-conjugation, altering electronic properties and binding interactions in biological targets .
  • Cyanovs. Halogens: Cyano substituents (e.g., in compound 7 from ) enhance reactivity for nucleophilic additions, whereas halogens (Br, F) facilitate cross-coupling reactions .

Yield and Purity :

  • Yields for tert-butyl carbamates range from 30% (complex substitutions) to 65% (simple Boc protections) .
  • Purity for commercial analogs (e.g., QV-3398) is consistently ≥95% .
Physical Properties
Property Target Compound tert-Butyl (4-methylthiazol-2-yl)carbamate tert-Butyl (4-cyanothiazol-2-yl)methylcarbamate
Melting Point (°C) Not reported Not reported 97–99 (solid)
Solubility Moderate (DMF, CH₂Cl₂) High (CH₂Cl₂, ether) Low (hexane)
Stability Hydrolytically stable Sensitive to strong acids Stable under inert conditions

Thermal Stability : Boc-protected thiazoles generally decompose above 150°C, but trifluoromethyl derivatives show enhanced thermal stability due to strong C–F bonds .

Biological Activity

tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound, with the molecular formula C₈H₁₁F₃N₂O₂S and a molecular weight of approximately 268.256 g/mol, contains a thiazole ring that contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting properties, along with relevant case studies and research findings.

Structural Characteristics

The presence of the trifluoromethyl group enhances the lipophilicity of this compound, potentially improving its membrane permeability and bioavailability. This feature is crucial for its interaction with biological targets, including enzymes and receptors involved in various metabolic pathways.

PropertyValue
Molecular FormulaC₈H₁₁F₃N₂O₂S
Molecular Weight268.256 g/mol
Density1.4 g/cm³
Boiling Point228.4 °C at 760 mmHg

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. The trifluoromethyl group is believed to enhance this activity by facilitating better interaction with microbial membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, thiazole derivatives have been observed to inhibit cell proliferation in cancer cell lines by interfering with key signaling pathways associated with tumor growth. In particular, compounds similar to this compound have been shown to induce apoptosis in cancer cells at micromolar concentrations .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes. For example, studies have indicated that thiazole-based compounds can inhibit enzymes linked to disease pathways, such as those involved in cancer progression and microbial resistance . The ability to modulate enzyme activity suggests potential therapeutic applications in drug development.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of thiazole derivatives demonstrated that certain analogues showed IC50 values in the low micromolar range against various cancer cell lines. These findings highlight the potential of this compound as a candidate for further development as an anticancer agent .
  • Antimicrobial Activity : In a comparative analysis of thiazole derivatives, this compound exhibited superior antimicrobial activity against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group allows for efficient penetration through lipid membranes.
  • Enzyme Interaction : Once inside the cell, it can bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate?

The compound is typically synthesized via a multi-step protocol involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amine functionality of the thiazole precursor using Boc anhydride (Boc₂O) in a polar solvent (e.g., DMF or THF) under basic conditions (e.g., Na₂CO₃) .
  • Coupling reactions : For example, nucleophilic substitution or amidation using coupling agents like TMAD (tetramethylazodicarboxamide) in THF .
  • Purification : Column chromatography with gradients of dichloromethane/methanol (30:1) to isolate the product .
    Yield optimization requires controlled stoichiometry, inert atmospheres, and monitoring reaction progress via TLC or LCMS .

Q. What analytical techniques are recommended for structural characterization?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents; the trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR .
    • IR : Confirm carbamate C=O stretching (~1680–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Mass spectrometry : LCMS (e.g., m/z 1011 [M+H]⁺ in high-resolution setups) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying regiochemistry .

Q. How should stability and storage conditions be managed for this compound?

  • Stability factors : Sensitivity to moisture, heat (>40°C), and strong acids/bases. Hydrolysis of the Boc group can occur under acidic conditions .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C. Desiccants (e.g., silica gel) prevent hydration .

Advanced Research Questions

Q. How can low yields in coupling reactions during synthesis be addressed?

  • Catalyst optimization : Use TMAD or EDC/HOBt for efficient amide bond formation .
  • Solvent effects : Switch to anhydrous THF or DMF to minimize side reactions .
  • Purification challenges : Employ reverse-phase HPLC for polar byproducts .
    Contradictory yields may arise from competing pathways (e.g., trifluoromethyl group steric hindrance); DFT calculations can model transition states to guide optimization .

Q. What strategies ensure regioselectivity in thiazole ring functionalization?

  • Directing groups : Utilize electron-withdrawing groups (e.g., CF₃) to direct electrophilic substitution at the 4-position of the thiazole ring .
  • Steric control : Bulky substituents (e.g., tert-butyl) can block undesired reaction sites .
  • Computational modeling : DFT studies predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How can contradictions in NMR data for structural confirmation be resolved?

  • 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm connectivity .
  • Impurity analysis : LCMS or HPLC (e.g., retention time 1.01 minutes under SQD-FA05 conditions) identifies byproducts .
  • Cross-validation : Compare with literature data for analogous trifluoromethylthiazoles .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., CDK9) by docking into active sites .
  • MD simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes .
  • SAR studies : Modify substituents (e.g., replacing CF₃ with Cl) and calculate binding free energies (ΔG) to optimize selectivity .

Q. How is the compound’s bioactivity evaluated in drug discovery pipelines?

  • Enzyme assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based assays .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) and compare with controls .
  • Metabolic stability : Liver microsome assays (human/rat) predict in vivo half-life .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent Boc deprotection .
  • Safety : Follow SDS guidelines (e.g., PPE, fume hoods) due to potential irritancy .
  • Data interpretation : Use open-source crystallography software (SHELX) for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate
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tert-Butyl (2-(trifluoromethyl)thiazol-4-yl)carbamate

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